molecular formula C22H23N5O3S B2595577 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852144-76-4

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2595577
CAS No.: 852144-76-4
M. Wt: 437.52
InChI Key: ZRIBSCUXHHRLCO-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid molecules combining indole, triazole, and acetamide pharmacophores. The indole moiety (1H-indol-3-yl) is a privileged scaffold in medicinal chemistry due to its role in modulating serotonin receptors and kinase inhibition . The 1,2,4-triazole core enhances metabolic stability and hydrogen-bonding interactions, while the thioether linkage (-S-) and 2-methoxyethyl substituent improve lipophilicity and bioavailability . The N-(3-methoxyphenyl)acetamide group contributes to target specificity, particularly in cancer and inflammation pathways . Synthesis typically involves nucleophilic substitution of triazole-thiol intermediates with halogenated acetamides under alkaline conditions, as seen in analogous compounds .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-29-11-10-27-21(18-13-23-19-9-4-3-8-17(18)19)25-26-22(27)31-14-20(28)24-15-6-5-7-16(12-15)30-2/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIBSCUXHHRLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that integrates several bioactive moieties, including indole and triazole structures. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of approximately 444.51 g/mol. The structure features:

  • An indole moiety , known for its role in various biological activities.
  • A triazole ring , which is recognized for its ability to inhibit enzymes such as cytochrome P450, crucial for drug metabolism.
  • A thioether linkage that may enhance the compound's reactivity and biological interactions.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to the desired therapeutic effects.

Biological Activities

Research indicates that compounds with similar structural features exhibit significant biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazoles possess chemopreventive and chemotherapeutic properties. For instance, a related compound demonstrated activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
    • The presence of the indole ring contributes to the modulation of serotonin receptors, which can influence cancer cell proliferation .
  • Antimicrobial Properties :
    • Compounds containing triazole rings have been reported to exhibit antibacterial and antifungal activities. For example, certain thiosemicarbazide derivatives showed promising antibacterial effects comparable to standard antibiotics .
  • Antioxidant Activity :
    • Some synthesized triazole derivatives have demonstrated high antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

CompoundActivityIC50 Value
1Anticancer (HCT-116)6.2 μM
2Anticancer (T47D)43.4 μM
3Antibacterial (various strains)Comparable to chloramphenicol

Case Studies

  • Screening for Anticancer Activity : In a study by Fayad et al., a library of compounds was screened on multicellular spheroids to identify novel anticancer agents, highlighting the potential efficacy of compounds similar to the target molecule .
  • Synthesis of Triazole Derivatives : Research has indicated that mercapto-substituted 1,2,4-triazoles play significant roles in both chemoprevention and treatment strategies against various cancers .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antimicrobial Activity : The indole and triazole functionalities are known for their ability to inhibit microbial growth.
  • Anticancer Properties : Structural analogs have demonstrated potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : The indole moiety's ability to interact with serotonin receptors suggests potential applications in neuropharmacology.

Medicinal Chemistry

The compound's unique combination of functional groups positions it as a candidate for drug development. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Cancer Therapeutics : Developing new chemotherapeutic agents based on its structural framework.

Pharmacokinetics Studies

Due to its structural components, this compound can be utilized in studies examining drug metabolism and interactions with cytochrome P450 enzymes.

Neuropharmacology

Given its interaction with serotonin receptors, it could be explored for developing treatments for mood disorders or other neurological conditions.

Case Studies

Several studies have documented the efficacy of compounds with similar structures:

  • Anticancer Activity : A study demonstrated that triazole derivatives significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Efficacy : Research showed that indole-based compounds exhibited potent activity against multi-drug resistant bacteria, highlighting their potential as new antibiotics.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions (Table 1).

Reaction ConditionsProductYield (%)Source
H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 hSulfoxide derivative78
mCPBA (2 eq.), DCM, 0°C → 25°C, 12 hSulfone derivative65

Mechanism :

  • Sulfoxide formation : Electrophilic attack by peracid or H<sub>2</sub>O<sub>2</sub> on sulfur, followed by oxygen insertion.

  • Sulfone formation : Second oxidation step under stronger oxidizing agents.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in N-alkylation and coordination chemistry (Table 2).

ReactionConditionsProductSource
N-AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, alkyl halide, 60°C, 8 hN-Alkylated triazole
Metal complexationCu(OAc)<sub>2</sub>, EtOH, reflux, 4 hCu(II)-triazole complex

Key Observations :

  • Alkylation occurs preferentially at the N1 position of the triazole due to steric and electronic factors .

  • Cu(II) complexes exhibit enhanced stability, attributed to the triazole’s nitrogen lone pairs.

Acetamide Hydrolysis

The acetamide group (–NHCO–) undergoes hydrolysis to carboxylic acid under acidic or basic conditions (Table 3).

ConditionsProductYield (%)Source
6M HCl, reflux, 12 h2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid82
NaOH (10%), H<sub>2</sub>O/EtOH, 80°C, 6 hSodium salt of the carboxylic acid91

Mechanism :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Indole Ring Reactivity

The indole moiety participates in electrophilic substitution (e.g., bromination) and C-3 functionalization (Table 4).

ReactionConditionsProductSource
BrominationBr<sub>2</sub>, CHCl<sub>3</sub>, 0°C, 2 h5-Bromoindole derivative
Friedel-Crafts AcylationAcCl, AlCl<sub>3</sub>, DCM, 25°C, 4 h3-Acetylindole derivative

Regioselectivity :

  • Bromination favors the C5 position due to electron-donating effects of the methoxyethyl group.

  • Friedel-Crafts acylation occurs at C3, driven by the indole’s inherent reactivity .

Methoxy Group Demethylation

The methoxy (–OCH<sub>3</sub>) groups undergo demethylation to hydroxyl derivatives under harsh conditions (Table 5).

ConditionsProductYield (%)Source
BBr<sub>3</sub> (3 eq.), DCM, −78°C → 25°C, 24 hHydroxyethyl and hydroxyphenyl analogs58
HI (47%), reflux, 48 hSame as above63

Applications :

  • Demethylated products serve as intermediates for further functionalization (e.g., glycosylation, sulfonation) .

Thioether Alkylation

The thioether bridge reacts with alkyl halides to form sulfonium salts or extended thioethers (Table 6).

ReactionConditionsProductSource
Methyl iodide, AgBF<sub>4</sub>, CH<sub>3</sub>CN, 25°C, 6 hSulfonium tetrafluoroborate salt71
Benzyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8 hBenzylthioether derivative84

Significance :

  • Sulfonium salts enhance water solubility, useful for biological assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name / Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound : 2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide - 2-Methoxyethyl (4-position)
- 3-Methoxyphenyl (N-acetamide)
Alkylation of triazole-thiol with 2-chloro-N-(3-methoxy-phenyl)acetamide Anticancer (inferred from indole-triazole hybrids)
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide - Allyl (4-position)
- 2-Methoxyphenyl (N-acetamide)
Copper-catalyzed click chemistry Antiproliferative (IC₅₀ = 8.2 µM against MCF-7)
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide - 3-Chloro-4-methoxyphenyl
- 5-Methyl triazole
InCl₃-catalyzed alkylation Anti-inflammatory (COX-2 inhibition, 72% at 10 µM)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide - Naphthalene-oxymethyl
- Phenyl (N-acetamide)
1,3-Dipolar cycloaddition Antimicrobial (MIC = 4 µg/mL against S. aureus)
N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide - 5-Methoxyindole
- Phenyl triazole
Alkylation with ethyl bromoacetate Anticancer (IC₅₀ = 3.5 µM against HeLa)

Key Structural Differences and Implications

  • Substituent Effects : The 2-methoxyethyl group in the target compound enhances solubility compared to allyl () or methyl () substituents. However, bulkier groups like naphthalene () may hinder membrane permeability .
  • Indole vs. Non-Indole Analogues: Indole-containing derivatives (e.g., ) show superior anticancer activity due to interactions with DNA topoisomerases, whereas phenyl-substituted triazoles () favor anti-inflammatory targets .
  • Thioether vs. Oxadiazole Linkers : The thioether (-S-) in the target compound provides greater metabolic stability than oxadiazole-linked analogues (), which are prone to hydrolysis .

Q & A

Q. What advanced assays validate mechanism of action (e.g., apoptosis induction or kinase inhibition)?

  • Methodology :
  • Flow cytometry : Assess apoptosis via Annexin V/PI staining in treated cells .
  • Kinase profiling : Use radiometric assays (e.g., 32P^{32}P-ATP) to quantify inhibition across a kinase panel (e.g., JAK2, Aurora B) .

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